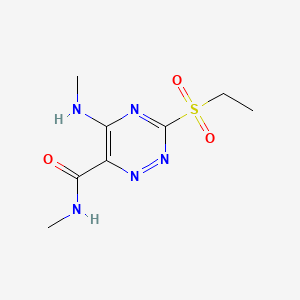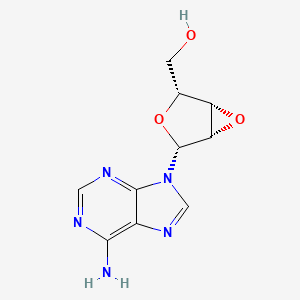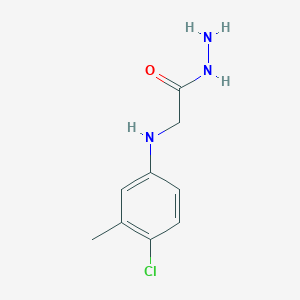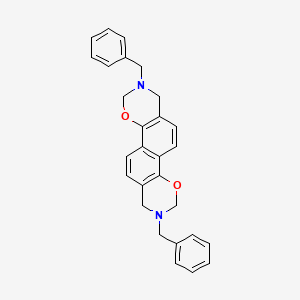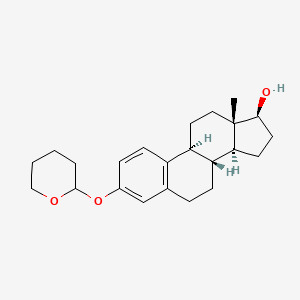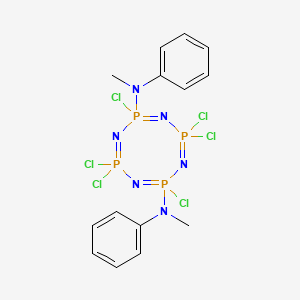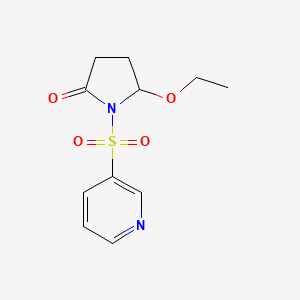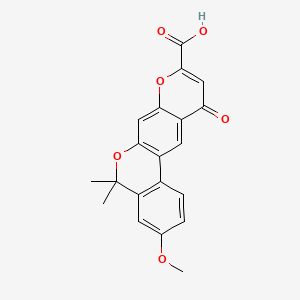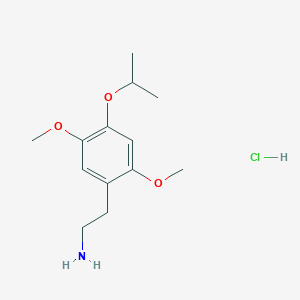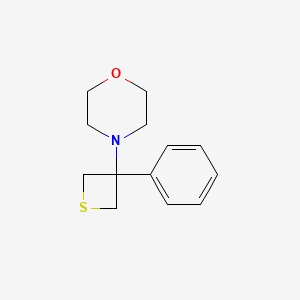![molecular formula C23H28N2O5S B15194635 1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid CAS No. 96122-40-6](/img/structure/B15194635.png)
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid is a complex organic compound with significant applications in various fields, including chemistry and medicine. This compound is known for its unique structure, which includes a benzothiepin ring system and a piperazine moiety, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiepin ring system.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with a piperazine derivative.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the benzothiepin or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: It may inhibit certain enzymes, affecting metabolic pathways and leading to desired biological outcomes.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine can be compared with other similar compounds, such as:
- 6,11-dihydrobenzocbenzothiepin-11-amine : Shares a similar benzothiepin ring system but lacks the piperazine and methoxyethyl groups.
- 4-(2-methoxyethyl)piperazine : Contains the piperazine and methoxyethyl groups but lacks the benzothiepin ring system.
The uniqueness of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
96122-40-6 |
|---|---|
Fórmula molecular |
C23H28N2O5S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid |
InChI |
InChI=1S/C21H26N2OS.C2H2O4/c1-24-15-14-22-10-12-23(13-11-22)21-18-7-3-2-6-17(18)16-25-20-9-5-4-8-19(20)21;3-1(4)2(5)6/h2-9,21H,10-16H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
QQWAMKFHPXKNDJ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCN(CC1)C2C3=CC=CC=C3CSC4=CC=CC=C24.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
